molecular formula C11H14ClN3O6 B039045 N(4)-Chloroacetylcytosine arabinoside CAS No. 113737-52-3

N(4)-Chloroacetylcytosine arabinoside

Cat. No.: B039045
CAS No.: 113737-52-3
M. Wt: 319.7 g/mol
InChI Key: WEJWVQRPBCYTRE-STRWAFKBSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(4)-Chloroacetylcytosine arabinoside typically involves the reaction of cytosine arabinoside with chloroacetyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound often employs a multi-step synthesis process. This includes the initial preparation of cytosine arabinoside, followed by its chloroacetylation. The process is optimized for high yield and purity, involving rigorous purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N(4)-Chloroacetylcytosine arabinoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N(4)-Chloroacetylcytosine arabinoside has several scientific research applications:

Mechanism of Action

N(4)-Chloroacetylcytosine arabinoside exerts its effects by interfering with DNA synthesis. It is rapidly converted into its triphosphate form, which incorporates into DNA and inhibits DNA polymerase, leading to DNA damage and cell cycle arrest in the S phase. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Cytosine arabinoside: A nucleoside analog used in chemotherapy.

    Fludarabine: Another nucleoside analog with similar antiviral and anticancer properties.

    Vidarabine: Used as an antiviral agent

Uniqueness

N(4)-Chloroacetylcytosine arabinoside is unique due to its chloroacetyl group, which enhances its reactivity and potential for further chemical modifications. This makes it a valuable compound in medicinal chemistry for developing new therapeutic agents .

Properties

CAS No.

113737-52-3

Molecular Formula

C11H14ClN3O6

Molecular Weight

319.7 g/mol

IUPAC Name

2-chloro-N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide

InChI

InChI=1S/C11H14ClN3O6/c12-3-7(17)13-6-1-2-15(11(20)14-6)10-9(19)8(18)5(4-16)21-10/h1-2,5,8-10,16,18-19H,3-4H2,(H,13,14,17,20)/t5-,8-,9+,10-/m1/s1

InChI Key

WEJWVQRPBCYTRE-STRWAFKBSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1NC(=O)CCl)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O

SMILES

C1=CN(C(=O)N=C1NC(=O)CCl)C2C(C(C(O2)CO)O)O

Canonical SMILES

C1=CN(C(=O)N=C1NC(=O)CCl)C2C(C(C(O2)CO)O)O

Synonyms

CACA
N(4)-chloroacetylcytarabine
N(4)-chloroacetylcytosine arabinoside

Origin of Product

United States

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